5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(Hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core. The molecule features:
- 1,3-Dimethyl groups at the N1 and N3 positions, enhancing steric stability and modulating electronic properties.
This compound belongs to a broader class of pyrimido[4,5-d]pyrimidine derivatives, which are studied for their diverse pharmacological and material science applications, including enzyme inhibition and photophysical properties .
Properties
Molecular Formula |
C8H9N5O3 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c1-12-6-4(5(11-16)9-3-10-6)7(14)13(2)8(12)15/h3,16H,1-2H3,(H,9,10,11) |
InChI Key |
VQMFZAZRYIQYPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=O)N(C1=O)C)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, acylation with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc), can yield the desired pyrimidine derivatives . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential antiproliferative, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives exhibit structural diversity based on substituents at C5, C6, C7, and C6. Below is a detailed comparison with key analogs:
Key Observations
Substituent Effects on Reactivity and Yield: Electron-donating groups (e.g., 4-methoxyphenyl in ) often lead to lower yields due to steric hindrance, whereas electron-withdrawing groups (e.g., 4-Cl-C6H4 in ) improve reaction efficiency. The hydroxyamino (-NHOH) group in the target compound may confer unique redox behavior, though synthetic protocols for its incorporation remain underexplored compared to -NH2 or -Ph substituents .
Biological Relevance: Uracil-derived bis(pyrimidine-2,4(1H,3H)-diones) (e.g., from ) demonstrate anti-HIV activity, suggesting that the hydroxyamino variant may also interact with viral enzymes via hydrogen bonding.
Synthetic Challenges :
- TBHP-mediated oxidative methods achieve higher yields (60–80%) compared to four-component reactions (25–93% ), but require stringent temperature control.
Biological Activity
5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step chemical reactions. The initial steps include the formation of pyrimidine derivatives followed by hydroxylation and amino group modifications. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyrimido[4,5-d]pyrimidine compounds exhibit potent antimicrobial activity against both bacteria and fungi. A study conducted on several pyrimido derivatives showed significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhance biological efficacy.
The mechanism by which 5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects is believed to involve inhibition of key enzymes in nucleic acid synthesis. Specifically, it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . This inhibition leads to disrupted DNA synthesis and cell division in target organisms.
Case Study 1: Antibacterial Activity
In a controlled study involving the compound's antibacterial properties, researchers synthesized various derivatives and tested them against a panel of bacterial strains. The results demonstrated that modifications at the amino group significantly enhanced activity against gram-positive bacteria. The most effective derivative inhibited bacterial growth at concentrations as low as 0.5 µg/mL .
Case Study 2: Antifungal Efficacy
A separate investigation assessed the antifungal potential of the compound against Candida albicans. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL. This suggests a promising avenue for developing antifungal agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
